molecular formula C21H26N6O B2638174 3-Tert-butyl-6-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine CAS No. 2320468-16-2

3-Tert-butyl-6-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine

Cat. No.: B2638174
CAS No.: 2320468-16-2
M. Wt: 378.48
InChI Key: OERJGVXZZICYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butyl-6-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often include nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyridazine ring, a pyridopyrimidine moiety, and a piperidine ring, making it a molecule of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyridopyrimidine core through a series of cyclization reactions. For instance, the Gould–Jacobs reaction is often employed, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize the yield and purity of the final product. The use of green chemistry principles, such as atom economy and the use of environmentally benign solvents, is also becoming increasingly important in the large-scale production of such complex molecules .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine can undergo various types of chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

3-Tert-butyl-6-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridopyrimidine moiety is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Palbociclib: A breast cancer drug that also contains a pyridopyrimidine moiety.

    Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.

Uniqueness

What sets 3-Tert-butyl-6-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

IUPAC Name

4-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-21(2,3)17-6-7-18(26-25-17)28-13-15-8-11-27(12-9-15)20-16-5-4-10-22-19(16)23-14-24-20/h4-7,10,14-15H,8-9,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERJGVXZZICYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=NC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.